molecular formula C16H19BrN2O B2662143 N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1427653-06-2

N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2662143
M. Wt: 335.245
InChI Key: AATZBNIKQDBAPE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BRL-15572 and is classified as a selective antagonist of the dopamine D3 receptor.

Mechanism Of Action

N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide works by binding to the dopamine D3 receptor and blocking its activity. This receptor is primarily found in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking the activity of the dopamine D3 receptor, N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse in individuals with addiction.

Biochemical And Physiological Effects

Studies have shown that N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may have an effect on the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a role in the regulation of mood, motivation, and reward. By blocking the dopamine D3 receptor, N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may decrease the release of dopamine in the brain, which may lead to a decrease in the reinforcing effects of drugs of abuse.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of dopamine D3 receptor antagonism without affecting other neurotransmitter systems. However, one limitation of using N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosage and administration of N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide for these conditions. Another area of interest is the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties. Finally, studies are needed to investigate the long-term effects of N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide on the brain and behavior.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromo-3-methylbenzaldehyde, which is reacted with propargylamine to form 4-bromo-3-methylphenylpropargylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential pharmacological properties. It has been found to be a selective antagonist of the dopamine D3 receptor, which plays a role in the regulation of mood, motivation, and reward. Studies have shown that N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-3-8-19-9-6-13(7-10-19)16(20)18-14-4-5-15(17)12(2)11-14/h1,4-5,11,13H,6-10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZBNIKQDBAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)CC#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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